9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate
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Overview
Description
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst. It is known for its higher chemical stability and attenuated redox potential, making it an alternative to transition-metal-based photocatalysts . This compound is used in various photoredox catalysis applications, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate involves the reaction of acridine derivatives with mesityl and phenyl groups under specific conditions. The reaction typically requires a strong acid catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the compound can form various oxidized derivatives .
Scientific Research Applications
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: Used as a photocatalyst in organic synthesis, enabling various photoredox reactions.
Biology: Investigated for its potential use in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and industrial processes that require photoredox catalysis
Mechanism of Action
The mechanism of action of 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as oxidation and reduction . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with higher chemical stability.
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate: Similar in structure but with different substituents.
9-Mesityl-10-methylacridinium tetrafluoroborate: A related compound with a methyl group instead of a phenyl group.
Uniqueness
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is unique due to its combination of mesityl and phenyl groups, which provide higher chemical stability and attenuated redox potential. This makes it a versatile and efficient photocatalyst for various applications .
Properties
Molecular Formula |
C32H32BF4NO4 |
---|---|
Molecular Weight |
581.4 g/mol |
IUPAC Name |
1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
InChI |
InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1 |
InChI Key |
GLOGMOOUAAIASZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C |
Origin of Product |
United States |
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